Neogrifolin vs. Grifolin: Direct Comparison of Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages
In a direct head-to-head assay evaluating inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages, neogrifolin demonstrated superior inhibitory potency compared to its structural isomer grifolin [1]. The study tested four farnesylphenols concurrently: grifolinones A and B, grifolin, and neogrifolin. The quantitative difference in IC50 values supports functional differentiation between these regioisomers.
| Evidence Dimension | Inhibition of LPS-stimulated NO production (IC50) |
|---|---|
| Target Compound Data | 23.3 μM |
| Comparator Or Baseline | Grifolin: 29.0 μM; Grifolinone A: 23.4 μM; Grifolinone B: 22.9 μM |
| Quantified Difference | Neogrifolin is 5.7 μM (19.7%) more potent than grifolin |
| Conditions | RAW 264.7 murine macrophage cell line; LPS stimulation; 24-hour incubation; NO production measured via Griess reagent |
Why This Matters
For researchers investigating anti-inflammatory mechanisms or screening for iNOS pathway modulators, the statistically meaningful potency difference between neogrifolin and grifolin justifies compound-specific selection rather than assuming regioisomer functional equivalence.
- [1] Quang DN, Hashimoto T, Arakawa Y, Kohchi C, Nishizawa T, Soma GI, Asakawa Y. Grifolin derivatives from Albatrellus caeruleoporus, new inhibitors of nitric oxide production in RAW 264.7 cells. Bioorg Med Chem. 2006;14(1):164-168. View Source
